molecular formula C20H20FN3O3S2 B2761959 (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034336-05-3

(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No. B2761959
CAS RN: 2034336-05-3
M. Wt: 433.52
InChI Key: XYDCTQRTGKUQLS-UHFFFAOYSA-N
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Description

(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H20FN3O3S2 and its molecular weight is 433.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of novel compounds are fundamental aspects of chemical research, providing insights into potential applications in material science, pharmaceuticals, and organic chemistry. For example, the synthesis of novel pyrrolo[1,2-c][1.3]benzodiazepine analogs, utilizing key functional groups and structural motifs similar to the specified compound, has been explored for their potential applications in medicinal chemistry and drug design (Rotas, Kimbaris, & Varvounis, 2011). Such studies underline the importance of synthetic strategies in accessing novel chemical entities with potential therapeutic benefits.

Material Science and Photophysical Properties

In material science, the development of boric acid ester intermediates with specific substituents, such as fluoro and methyl groups, demonstrates the utility of these compounds in the synthesis of materials with unique photophysical properties. The structural and conformational analyses through methods like X-ray diffraction and DFT studies contribute to a deeper understanding of their molecular architecture and potential applications in optoelectronics and sensing technologies (Huang et al., 2021).

Pharmaceutical Applications

In the pharmaceutical realm, the exploration of novel compounds for their potential as therapeutics is a primary focus. For instance, the development of precipitation-resistant solution formulations for poorly water-soluble compounds aims to enhance bioavailability and therapeutic efficacy, showcasing the importance of formulation science in drug development (Burton et al., 2012). This research highlights the significance of chemical modifications and formulation strategies in overcoming pharmacokinetic challenges.

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of novel compounds for antimicrobial and antioxidant activities represent a critical area of research, addressing the need for new therapeutic agents against resistant microbial strains and oxidative stress-related diseases. Studies on derivatives of thiazolo[3,2-c]pyrimidines, for example, reveal promising antimicrobial and antioxidant properties, suggesting potential applications in the development of new antimicrobial agents and antioxidants (Litvinchuk et al., 2021).

properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-14-18(28-20(22-14)24-9-4-5-10-24)19(25)23-11-8-17(29(26,27)13-12-23)15-6-2-3-7-16(15)21/h2-7,9-10,17H,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDCTQRTGKUQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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